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Compound of Interest

Compound Name: ADONA

Cat. No.: B6596476

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the regulatory landscape for
Amiloride, a potassium-sparing diuretic also known by its chemical name 6-chloro-3,5-diamino-
2-pyrazinecarboxamide. This document is intended to assist researchers, scientists, and drug
development professionals in navigating the diverse regulatory requirements for this compound
in key international markets, including the United States, European Union, Canada, and
Australia.

Executive Summary

Amiloride is a well-established pharmaceutical compound with a primary mechanism of action
involving the inhibition of the epithelial sodium channel (ENaC). Its regulatory status varies
significantly across different countries, reflecting diverse national healthcare needs and
regulatory philosophies. While it is listed as an essential medicine by the World Health
Organization, its availability and approved indications are not uniform globally. This guide will
delve into the specific regulatory nuances, quantitative requirements, and experimental
protocols pertinent to Amiloride in major pharmaceutical markets.

Comparative Regulatory Landscape

The following table summarizes the key regulatory aspects of Amiloride across the United
States (FDA), European Union (EMA), Canada (Health Canada), and Australia (TGA).
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Detailed methodologies for key experiments are crucial for regulatory submissions. The
following sections outline typical protocols for Amiloride hydrochloride analysis.

Assay and ldentification by High-Performance Liquid
Chromatography (HPLC)

This method is used to determine the amount of Amiloride in the drug substance or product and
to identify it.

o Chromatographic System:

[¢]

Column: C18, 4.6 mm x 100-250 mm, 5 um particle size.

[e]

Mobile Phase: A mixture of a phosphate buffer (e.g., 0.05 M KH2POa, pH adjusted to 3.6)
and acetonitrile (e.g., 90:10 v/v).[26][27]

[¢]

Flow Rate: 1.0 - 1.5 mL/min.[27]

o

Detector: UV spectrophotometer at 260 nm or 286 nm.[22][27]

o

Temperature: Ambient.
o Standard Preparation:
o Accurately weigh a suitable amount of USP Amiloride Hydrochloride Reference Standard.
o Dissolve in a known volume of methanol to obtain a stock solution.
o Dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL.
o Sample Preparation (for Tablets):
o Weigh and finely powder not fewer than 20 tablets.

o Transfer an accurately weighed portion of the powder, equivalent to about 5 mg of
Amiloride HCI, to a 50-mL volumetric flask.[22]

o Add a suitable volume of methanol and sonicate to dissolve.
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o Dilute to volume with the mobile phase and mix well.
o Filter a portion of the solution through a 0.45 um filter.
e Procedure:
o Inject equal volumes of the standard and sample preparations into the chromatograph.
o Record the peak areas for the major peaks.

o Calculate the quantity, in mg, of Amiloride HCI in the portion of tablets taken. The retention
time of the major peak in the sample chromatogram should match that of the standard

chromatogram for identification.

Dissolution Test

This test measures the rate at which the drug substance dissolves from the tablet.

Apparatus: USP Apparatus 2 (Paddle).

e Medium: 900 mL of 0.1 N hydrochloric acid.

e Rotation Speed: 50 rpm.

e Time: 30 minutes.

e Procedure:

o Place one tablet in each dissolution vessel.

o After 30 minutes, withdraw a sample from each vessel and filter.

o Determine the amount of Amiloride HCI dissolved by UV-Vis spectrophotometry at a
wavelength of approximately 363 nm, comparing with a standard solution of known

concentration.[22]

o Acceptance Criteria: Not less than 80% (Q) of the labeled amount of Amiloride HCl is

dissolved in 30 minutes.[22]
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Impurity Analysis

This is to detect and quantify any impurities in the drug substance.

e Methodology: Typically performed using a validated stability-indicating HPLC method, similar
to the assay method but with a gradient elution to separate all potential impurities.

e Reporting Thresholds (as per ICH Q3A/B):
o Reporting Threshold: > 0.05%
o |dentification Threshold: = 0.10%
o Qualification Threshold: = 0.15%
e Procedure:
o Analyze the sample using the validated HPLC method.
o Identify and quantify any peaks other than the main Amiloride peak.
o Compare the levels of impurities against the established thresholds.

Mandatory Visualizations
Signaling Pathway of Amiloride in Liddle Syndrome

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6596476?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Collecting Duct Epithelial Cell

)
A
L —
Interstitia :.
Secretion
.

Tubular Lumen

Inhibits Liddle Syndrome

Upregulates

Click to download full resolution via product page

Caption: Mechanism of Amiloride in treating Liddle Syndrome by inhibiting the ENaC.

Experimental Workflow for Amiloride HPLC Assay
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Caption: Workflow for the HPLC assay of Amiloride tablets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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